molecular formula C13H15N3O3S B2990087 N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)ethanesulfonamide CAS No. 942013-59-4

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2990087
CAS No.: 942013-59-4
M. Wt: 293.34
InChI Key: IKAWHGFONCNGJL-UHFFFAOYSA-N
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Description

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)ethanesulfonamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyridazin-3-yl group attached to a phenyl ring, which is further connected to an ethanesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)ethanesulfonamide typically involves multiple steps, starting with the formation of the pyridazin-3-yl core This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and β-keto esters

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.

  • Reduction: Reduction reactions can be performed on the pyridazin-3-yl group.

  • Substitution: The ethanesulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as chromium(VI) oxide or manganese dioxide.

  • Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.

  • Substitution reactions may involve nucleophiles such as amines or alcohols, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation can yield phenolic compounds.

  • Reduction can produce amines or other reduced derivatives.

  • Substitution reactions can result in the formation of various sulfonamide derivatives.

Scientific Research Applications

Chemistry and Biology: N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)ethanesulfonamide can be used as a building block in organic synthesis, facilitating the construction of more complex molecules. In biological research, it may serve as a probe or inhibitor in studies involving enzyme activity or receptor binding.

Medicine: This compound has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways. Its sulfonamide group can interact with various enzymes and receptors, making it a candidate for drug design and development.

Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it valuable in various manufacturing processes.

Comparison with Similar Compounds

  • N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide

  • N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

  • N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cyclopropanecarboxamide

Uniqueness: N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)ethanesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. Its sulfonamide group, in particular, provides distinct advantages in terms of binding affinity and stability compared to other similar compounds.

Properties

IUPAC Name

N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-3-20(18,19)15-11-6-4-10(5-7-11)12-8-9-13(17)16(2)14-12/h4-9,15H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAWHGFONCNGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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